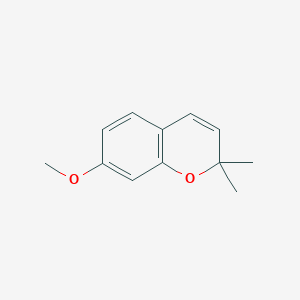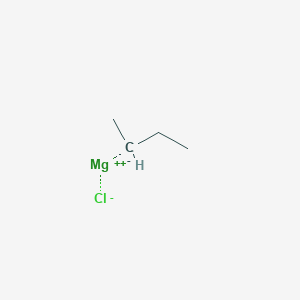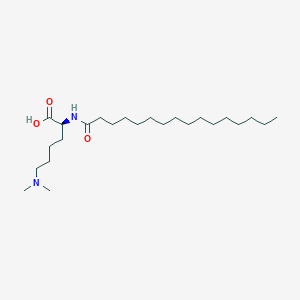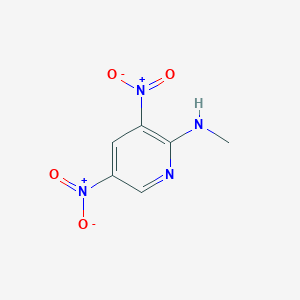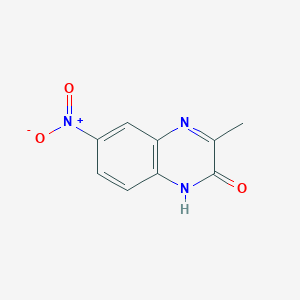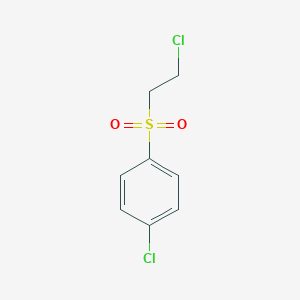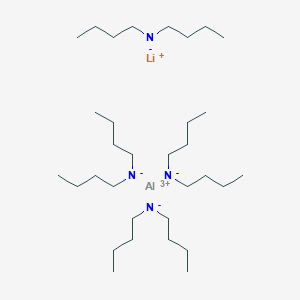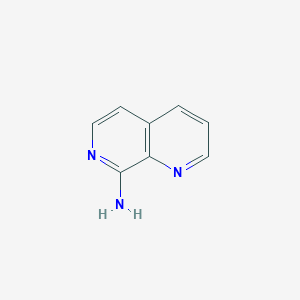
1,7-Naphthyridin-8-amine
Vue d'ensemble
Description
1,7-Naphthyridin-8-amine derivatives are a class of nitrogen-containing heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. These compounds have been synthesized and modified to enhance their binding efficiency and potency towards various biological targets, such as antitumor agents and adenosine receptors .
Synthesis Analysis
The synthesis of 1,7-naphthyridine derivatives involves various strategies, including the modification of pyridine derivatives and multicomponent domino reactions. For instance, a series of 1,7-disubstituted-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids were synthesized and showed moderate cytotoxic activity against tumor cell lines . Another approach involved a [5 + 1]-strategy for assembling 1,8-naphthyridin-4(1H)-ones through domino amination/conjugate addition reactions . Additionally, multicomponent domino reactions of arylglyoxals with pyrazol-5-amines provided selective access to pyrazolo-fused 1,7-naphthyridines .
Molecular Structure Analysis
The molecular structure of 1,7-naphthyridin-8-amine derivatives has been characterized using various techniques such as X-ray diffraction analysis, IR spectroscopy, and NMR. Studies have shown that these compounds can form supramolecular networks through hydrogen bonding and other noncovalent interactions, resulting in diverse crystalline structures . The crystal packing analysis revealed the presence of classical hydrogen bonds and other secondary propagating interactions, which play a significant role in the formation of 3D framework structures .
Chemical Reactions Analysis
1,7-Naphthyridin-8-amine derivatives participate in various chemical reactions, including proton-transfer complexes with carboxylic acids and the formation of organic salts. These reactions are driven by classical hydrogen bonds and other noncovalent associations, leading to the formation of supramolecular architectures . The compounds exhibit different dimensional structures based on the synergistic interactions of these bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,7-naphthyridin-8-amine derivatives are influenced by their molecular structure and the substituents present on the naphthyridine core. The modifications at specific positions, such as the N-1 and C-7 positions, significantly affect their antitumor activity and binding affinity towards biological targets . The compounds display a range of melting points and can be characterized by elemental analysis, indicating their purity and composition .
Applications De Recherche Scientifique
Ring Transformations and Tele-Aminations : 2-X-1,7-Naphthyridines undergo various reactions resulting in products like 2-amino-1,7-naphthyridine, 4-amino- and 8-amino-1,7-naphthyridine, and a ring-transformed product, 2-methyl-4-amino-1,3,7-triazanaphthalene (Plas, Woźniak, & Veldhuizen, 2010).
Hydrogen Bonded Supramolecular Architectures : Studies focusing on hydrogen bonding between 5,7-dimethyl-1,8-naphthyridine-2-amine and acidic compounds have increased understanding of the binding with acidic compounds, leading to the creation of anhydrous and hydrated multicomponent crystals (Jin et al., 2010).
Synthesis and Animation : A new synthesis of 5-chloro- and 5-bromo-1,7-naphthyridine using 8-amino-1,7-naphthyridine as starting material has been described, showing amination with potassium amide in liquid ammonia (Woźniak & Plas, 1978).
Supramolecular Adducts : The formation of 5,7-dimethyl-1,8-naphthyridine-2-amine-based supramolecular adducts in eleven crystalline solids has been observed. These adducts are characterized through various techniques and show classical hydrogen-bonding arising from the naphthyridine moiety (Dong et al., 2017).
Domino Reaction of Arylglyoxals : Multicomponent domino reactions of arylglyoxals with pyrazol-5-amines have been established, offering selective access to pyrazolo-fused 1,7-naphthyridines and other compounds (Jiang et al., 2014).
Synthesis of 1,8-Naphthyridin-4(1H)-ones : A facile synthetic approach for the synthesis of 1,8-naphthyridine-4(1H)-one derivatives via a catalyst-free and Pd-supported tandem amination sequence has been developed (Iaroshenko et al., 2012).
Potential Anti-Parkinson’s Agents : 1,8-Naphthyridine derivatives have been synthesized and assessed for their potential to constrain A2A receptors, showing promising results in molecular docking studies (Ojha et al., 2021).
Antimalarial Activity : Some N4-substituted 7-bromo-1,5-naphthyridin-4-amines showed significant antimalarial activity in studies, suggesting potential use in malaria treatment (Barlin & Tan, 1985).
Safety And Hazards
Orientations Futures
1,8-Naphthyridines, including 1,7-Naphthyridin-8-amine, have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems . Therefore, the development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community .
Propriétés
IUPAC Name |
1,7-naphthyridin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-7-6(3-5-11-8)2-1-4-10-7/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKLTZGZHDEBME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371791 | |
| Record name | 1,7-naphthyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Naphthyridin-8-amine | |
CAS RN |
17965-82-1 | |
| Record name | 1,7-Naphthyridin-8-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17965-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-naphthyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,7-Naphthyridin-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


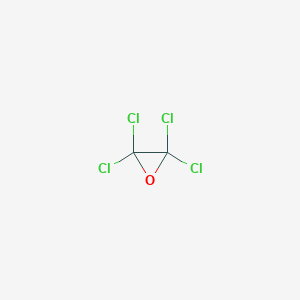

![2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B95213.png)
